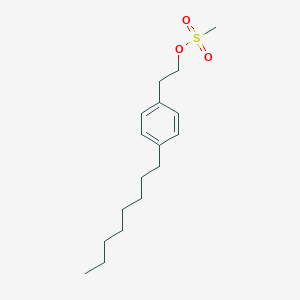

4-Octylphenethyl methanesulfonate

Description

Significance as a Precursor in the Synthesis of Bioactive Compounds

The primary significance of 4-Octylphenethyl methanesulfonate (B1217627) in chemical biology research lies in its role as a crucial intermediate in the synthesis of potent bioactive compounds, most notably the immunomodulatory drug Fingolimod (FTY720). ijacskros.comnih.gov Fingolimod is the first approved oral therapy for multiple sclerosis and is a structural analogue of the natural product myriocin. nih.gov

Several reported synthetic routes for Fingolimod utilize 4-Octylphenethyl methanesulfonate as a key electrophilic intermediate. ijacskros.comdrugfuture.com In a common synthetic strategy, 2-(4-octylphenyl)ethanol (B19509) is first synthesized. This alcohol is then treated with methanesulfonyl chloride in the presence of a base to yield this compound. The methanesulfonate group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. ijacskros.com

For instance, in the synthesis of Fingolimod, this compound can be reacted with a protected aminomalonate derivative. The nucleophilic malonate displaces the methanesulfonate group, forming a new carbon-carbon bond and incorporating the 4-octylphenethyl moiety into the backbone of the target molecule. ijacskros.comgoogle.com Subsequent deprotection and reduction steps then lead to the final Fingolimod structure, which is 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol. ijacskros.comnih.gov The use of this compound in this context is advantageous as it allows for the efficient and controlled introduction of the critical 4-octylphenethyl side chain, which is essential for the biological activity of Fingolimod. nih.gov

| Precursor | Reaction | Intermediate | Bioactive Product |

| 2-(4-octylphenyl)ethanol | Mesylation | This compound | Fingolimod (FTY720) |

This table illustrates the role of this compound as an intermediate in the synthesis of Fingolimod.

Structural Classification and Research Context within Analogues of Sphingolipid Modulators

This compound is structurally classified as a sulfonate ester of a substituted phenethyl alcohol. Its research context is intrinsically linked to the development of sphingolipid modulators, specifically agonists of sphingosine-1-phosphate (S1P) receptors. nih.govnih.gov S1P is a crucial signaling lipid that regulates a wide array of cellular processes, including lymphocyte trafficking, which is a key target in autoimmune diseases like multiple sclerosis. nih.govnih.gov

The bioactive compound derived from this compound, Fingolimod, is a potent S1P receptor modulator. nih.govnih.gov In vivo, Fingolimod is phosphorylated to Fingolimod-phosphate, which then acts as an agonist at four of the five S1P receptor subtypes (S1P₁, S1P₃, S1P₄, and S1P₅). nih.gov The interaction with the S1P₁ receptor on lymphocytes leads to its internalization and degradation, effectively trapping the lymphocytes in the lymph nodes and preventing their infiltration into the central nervous system. nih.govmdpi.com

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-octylphenyl)ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O3S/c1-3-4-5-6-7-8-9-16-10-12-17(13-11-16)14-15-20-21(2,18)19/h10-13H,3-9,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFKJMYGKUSROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256278 | |

| Record name | Benzeneethanol, 4-octyl-, 1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162358-06-7 | |

| Record name | Benzeneethanol, 4-octyl-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162358-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, 4-octyl-, 1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-octyl-Benzeneethanol 1-methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving 4 Octylphenethyl Methanesulfonate

Strategies for the Preparation of 4-Octylphenethyl Methanesulfonate (B1217627)

The primary and most widely documented method for synthesizing 4-Octylphenethyl methanesulfonate is through the mesylation of its corresponding alcohol, 2-(4-octylphenyl)ethanol (B19509). This reaction involves treating the alcohol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

The general mechanism proceeds in two main steps:

Deprotonation: A base, typically an amine like triethylamine, removes the proton from the hydroxyl group of the alcohol, forming an alkoxide ion.

Nucleophilic Attack: The newly formed alkoxide acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This results in the displacement of the chloride ion and the formation of the methanesulfonate ester.

Detailed laboratory and patent-documented procedures highlight the specific conditions for this transformation. For instance, a common approach involves dissolving 2-(4-octylphenyl)ethanol in an anhydrous solvent such as dichloromethane. researchgate.net Triethylamine is added, and the mixture is cooled before the dropwise addition of methanesulfonyl chloride to manage the exothermic nature of the reaction. researchgate.net After stirring, the reaction is quenched, and the product is purified, often through aqueous workup followed by recrystallization or silica (B1680970) gel chromatography. researchgate.net A patent for the synthesis of Fingolimod hydrochloride outlines a similar process, achieving a 95% yield after purification by column chromatography. nih.gov

| Parameter | Patent Method (WO2012146980A2) researchgate.net | Journal Method (General) researchgate.netnih.gov |

|---|---|---|

| Starting Material | 2-(4-Octylphenyl)ethanol | 2-(4-Octylphenyl)ethanol |

| Mesylating Agent | Methanesulfonyl chloride | Methanesulfonyl chloride |

| Base | Triethylamine | Triethylamine or Pyridine (B92270) |

| Solvent | Dichloromethane | Dichloromethane, Tetrahydrofuran |

| Temperature | 0–5°C | 0–30°C |

| Purification | Aqueous workup, concentration | Silica gel chromatography or recrystallization |

| Reported Yield | 90.7% | 85–95% researchgate.netnih.gov |

Utilization as a Key Intermediate in the Synthesis of Pharmacologically Active Analogues

This compound is a crucial building block in the multi-step synthesis of various pharmacologically significant compounds. researchgate.net Its most prominent application is as a high-purity intermediate in the preparation of Fingolimod (FTY720), an immunomodulating drug used in the treatment of multiple sclerosis. nih.govresearchgate.netgoogle.com The methanesulfonate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions that are central to constructing the Fingolimod backbone. researchgate.net

The reactivity of the mesylate group allows for its displacement by a wide range of nucleophiles, a foundational step in building more complex molecular architectures, including precursors to heterocyclic systems. researchgate.net A key transformation in the synthesis of Fingolimod involves the conversion of the methanesulfonate into an iodide. nih.govgoogle.com In this step, this compound is treated with a source of iodide ions, such as sodium iodide or lithium iodide, in a suitable solvent like methyl ethyl ketone or acetone. nih.govgoogle.com

This substitution reaction proceeds readily because iodide is a strong nucleophile and the mesylate is an excellent leaving group. The resulting intermediate, 2-(4-octylphenyl)ethyl iodide, is then subjected to further reactions. nih.gov For example, it is used to alkylate diethyl acetamidomalonate. nih.govgoogle.com While this malonate derivative is not itself a heterocycle, its subsequent hydrolysis, decarboxylation, and reduction are critical steps that ultimately lead to the 2-amino-1,3-propanediol (B45262) moiety of Fingolimod, demonstrating how the initial substitution on the mesylate enables the construction of a complex, functionalized acyclic precursor.

The methanesulfonate group makes this compound a potent alkylating agent, capable of reacting with various nucleophiles, including tertiary amines, to form quaternary ammonium (B1175870) salts. This type of reaction, known as a Menschutkin reaction, is a bimolecular nucleophilic substitution (SN2) process where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon adjacent to the mesylate group, displacing it.

While specific examples of this compound being used to synthesize quaternary ammonium salts are not prominently featured in dedicated studies, the underlying chemical principle is well-established for sulfonate esters. For instance, esters like methyl methanesulfonate readily react with tertiary amines such as pyridine to yield stable N-alkylpyridinium salts. The reactivity of sulfonate esters in this manner is generally high, making them effective alkylating agents for all types of amines. Therefore, the reaction of this compound with a tertiary amine, such as trimethylamine (B31210) or triethylamine, would be expected to proceed efficiently to yield the corresponding quaternary ammonium methanesulfonate salt. This pathway represents a viable, though less documented, route for creating novel derivatives with potential applications as surfactants or antimicrobial agents, areas where quaternary ammonium compounds are prevalent.

The mesylate moiety is an excellent platform for various functional group interconversions beyond the iodide substitution mentioned previously. The compound's structure allows for a range of chemical modifications.

Halogenation: As detailed in the synthesis of Fingolimod, the most significant functional group interconversion is the reaction with halide salts (e.g., NaI, LiI) to produce the corresponding iodo-alkane, 2-(4-octylphenyl)ethyl iodide. nih.govgoogle.com This transformation is highly efficient and changes the nature of the leaving group for subsequent C-C bond-forming reactions.

Azide (B81097) Formation: The mesylate can be displaced by an azide nucleophile, such as sodium azide, to yield 4-octylphenethyl azide. researchgate.net This azide derivative can then be used in "click chemistry" reactions or be reduced to form a primary amine.

Cyanation: Reaction with nucleophiles like potassium cyanide can introduce a nitrile group, forming 3-(4-octylphenyl)propanenitrile. researchgate.net This extends the carbon chain and provides a versatile nitrile handle for further transformations into amines, carboxylic acids, or ketones.

Reduction and Oxidation: While less common for this specific intermediate, the methanesulfonate group can be involved in other transformations. Reduction with powerful reducing agents like lithium aluminum hydride can cleave the C-O bond, regenerating the parent alcohol, 2-(4-octylphenyl)ethanol. researchgate.net Conversely, oxidation reactions would primarily target the alkyl side chain or the phenyl ring rather than the stable sulfonate ester group under typical conditions. researchgate.net

Advanced Synthetic Approaches and Reaction Optimization Studies

For industrial applications, particularly in pharmaceutical manufacturing, the synthesis of this compound must be scalable, cost-effective, and produce a high-purity product. Research and patent literature describe considerations for optimizing the synthesis.

A comparative analysis between typical laboratory-scale methods and industrial-scale production reveals key differences in purification and process control. researchgate.net While laboratory syntheses often rely on column chromatography to achieve high purity (>99%), this method is expensive and difficult to scale. researchgate.net Industrial processes prioritize methods like aqueous workup and recrystallization, which are more amenable to large batches. researchgate.net For example, recrystallization from hexane (B92381) at low temperatures can yield a product with 98% purity, which is often sufficient for subsequent steps. researchgate.net

Scale-up considerations for the mesylation reaction include:

Reactor Type: Using batch reactors that allow for precise temperature control is crucial for managing the exothermic reaction on a large scale. researchgate.net

Process Analytics: In-line monitoring, for instance with High-Performance Liquid Chromatography (HPLC), can be used to track the reaction's progress and ensure its completion before initiating the workup phase. researchgate.net

Solvent Recovery: To improve cost-efficiency and reduce environmental impact, solvents like dichloromethane are often distilled and reused in industrial settings. researchgate.net

These optimization strategies ensure that the production of this compound as a key pharmaceutical intermediate is both economically viable and consistently meets the stringent quality requirements for drug synthesis.

Structure Activity Relationship Sar Studies of 4 Octylphenethyl Methanesulfonate Derivatives

Rational Design and Synthesis of Analogues Based on the 4-Octylphenethyl Scaffold

The synthesis of these analogues typically begins with commercially available starting materials, such as 4-octylphenol or phenethyl alcohol. The long alkyl chain of the 4-octylphenyl group is a key feature, suggesting that lipophilicity may play a significant role in the compound's activity, potentially influencing its ability to cross cell membranes. nih.gov Analogues are therefore designed with varying alkyl chain lengths (e.g., from butyl to dodecyl) at the para position of the phenyl ring to investigate the impact of lipophilicity on biological efficacy.

The phenethyl linker provides a specific spatial arrangement between the phenyl ring and the methanesulfonate (B1217627) group. Modifications to this linker, such as altering its length or introducing conformational constraints (e.g., through cyclization), are crucial in understanding the optimal distance and orientation required for interaction with a biological target.

The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions, suggesting that 4-octylphenethyl methanesulfonate may act as an alkylating agent. vulcanchem.com Analogues are synthesized with alternative sulfonate esters (e.g., tosylate, besylate) or other leaving groups to modulate this reactivity. The general synthetic scheme involves the esterification of the corresponding alcohol with methanesulfonyl chloride in the presence of a base.

Illustrative Synthetic Scheme:

A general route to synthesize derivatives of this compound involves the reaction of a substituted phenethyl alcohol with methanesulfonyl chloride. For example, to vary the alkyl chain on the phenyl ring, one would start with the corresponding 4-alkylphenylethanol.

Step 1: Synthesis of 4-alkylphenylethanol. This can be achieved through various established synthetic routes, for instance, by Friedel-Crafts acylation of an alkylbenzene followed by reduction.

Step 2: Mesylation. The synthesized 4-alkylphenylethanol is then reacted with methanesulfonyl chloride in an inert solvent, typically in the presence of a non-nucleophilic base like triethylamine, to yield the desired 4-alkylphenethyl methanesulfonate.

Systematic Evaluation of Substituent Effects and Linker Modifications on Biological Efficacy

The biological efficacy of the synthesized analogues is systematically evaluated through in vitro assays. The primary goal is to establish a clear relationship between specific structural modifications and changes in biological activity, often quantified as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

Substituent Effects on the Phenyl Ring:

The length of the alkyl chain at the para-position of the phenyl ring is a critical determinant of activity. A hypothetical SAR study might reveal an optimal chain length for a specific biological target.

| Compound | Alkyl Chain (R) | Biological Activity (IC50, µM) |

|---|---|---|

| 1a | -CH3 (Methyl) | 50.2 |

| 1b | -C4H9 (Butyl) | 15.8 |

| 1c | -C8H17 (Octyl) | 2.5 |

| 1d | -C12H25 (Dodecyl) | 8.9 |

This interactive table illustrates a hypothetical trend where the biological activity increases with the alkyl chain length up to an optimal length (octyl), after which it decreases, possibly due to reduced solubility or steric hindrance.

Linker Modifications:

The length and flexibility of the linker between the phenyl ring and the methanesulfonate group are also systematically varied. Increasing or decreasing the number of methylene units in the phenethyl linker can significantly impact the molecule's ability to adopt the correct conformation for binding to its target.

| Compound | Linker | Biological Activity (IC50, µM) |

|---|---|---|

| 2a | -(CH2)- (Benzyl) | 12.1 |

| 2b | -(CH2)2- (Phenethyl) | 2.5 |

| 2c | -(CH2)3- (Phenylpropyl) | 7.8 |

This hypothetical data suggests that the two-carbon phenethyl linker provides the optimal spacing for biological activity.

Application of Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling are indispensable tools for understanding the SAR of this compound derivatives at a molecular level. These methods provide insights into the three-dimensional conformations of the molecules and their potential interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the physicochemical properties of the analogues with their biological activities. nih.gov Descriptors such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity) are calculated for each analogue and used to build a mathematical model that can predict the activity of novel, unsynthesized compounds.

Molecular docking simulations can be used to predict the binding mode of the this compound analogues within the active site of a putative protein target. These simulations can help to rationalize the observed SAR trends. For instance, docking studies might reveal that the octyl chain fits into a hydrophobic pocket of the receptor, while the methanesulfonate group is positioned to interact with a key amino acid residue. Such insights are invaluable for the rational design of more potent and selective analogues.

Mechanistic Investigations of Biological Activities Mediated by Derived Compounds

Modulation of Sphingosine (B13886) Kinase Isoforms (SK1 and SK2)

4-Octylphenethyl methanesulfonate (B1217627) is recognized for its potential to modulate the activity of sphingosine kinases (SK), enzymes pivotal in regulating the balance between pro-survival sphingosine-1-phosphate (S1P) and pro-apoptotic ceramide. While direct and specific inhibitory data for 4-Octylphenethyl methanesulfonate is not extensively detailed in publicly available literature, its activity is inferred from its structural characteristics as a sphingosine mimetic and from studies on related compounds.

Isoform-Selective Inhibition Profiles and Biochemical Characterization

Table 1: General Inhibition Profiles of Sphingosine Kinase Inhibitors

| Inhibitor Class | Target Isoform(s) | General Characteristics |

| Sphingosine-based analogs | SK1 and/or SK2 | Often exhibit low specificity with potential off-target effects. nih.gov |

| Non-lipid small molecules | SK1 and/or SK2 | Can offer improved selectivity and drug-like properties. |

Note: This table represents general information for the broader class of SK inhibitors, as specific data for this compound is limited.

Impact on Intracellular Sphingolipid Metabolite Concentrations (e.g., Sphingosine-1-phosphate, Ceramide)

By inhibiting sphingosine kinases, compounds like this compound are expected to alter the intracellular concentrations of key sphingolipid metabolites. Inhibition of SK would lead to a decrease in the production of S1P and a potential accumulation of its substrate, sphingosine, which can then be converted to ceramide. This shift in the ceramide/S1P ratio is a critical factor in inducing apoptosis in cancer cells. While specific quantitative data on the effect of this compound on these metabolites is not provided in the available search results, studies on other SK inhibitors have demonstrated this principle. For instance, treatment of cells with SK inhibitors leads to a reduction in S1P levels and an increase in ceramide levels. researchgate.net

Elucidation of Enzyme Regulation and Proteasomal Degradation Pathways

The regulation of sphingosine kinase activity and expression is a complex process. Some sphingosine kinase inhibitors have been shown to not only block the enzyme's catalytic activity but also to induce its degradation through the proteasomal pathway. This dual mechanism of action can lead to a more sustained suppression of S1P signaling. The available literature does not specify whether this compound induces the proteasomal degradation of SK1 or SK2.

Interaction with 14-3-3 Proteins and Mechanisms of Dimer Destabilization

This compound and its analogs are notable for their ability to interact with and modulate the function of 14-3-3 proteins. These highly conserved scaffold proteins play a crucial role in regulating various cellular processes by binding to phosphorylated client proteins. nih.gov

Effects on Protein Phosphorylation and Conformational Dynamics

The primary mechanism by which sphingosine mimetics like this compound are thought to affect 14-3-3 proteins is by inducing a conformational change that leads to the destabilization of 14-3-3 dimers. nih.gov This destabilization can expose phosphorylation sites on the 14-3-3 proteins themselves, which are otherwise buried within the dimer interface. nih.gov While direct evidence of this compound's effect on 14-3-3 phosphorylation and specific conformational shifts is not detailed, studies on related sphingosine mimetics have shown that they can render dimeric 14-3-3 susceptible to phosphorylation. nih.gov This suggests that this compound may function as an allosteric modulator of 14-3-3 proteins.

Analysis of Downstream Cell Signaling Pathway Perturbations (e.g., ERK, AKT, JNK, p38 Cascades)

The destabilization of 14-3-3 dimers by compounds such as this compound can have profound effects on downstream signaling pathways that are critical for cell survival and proliferation. Research on closely related sphingosine mimetics, such as RB-011 and RB-012, has provided insights into these perturbations.

These compounds have been shown to induce a rapid downregulation of the pro-survival Raf-MAPK (ERK) and PI3K-Akt signaling cascades. nih.gov Concurrently, they lead to the activation of stress-activated protein kinases (SAPKs), specifically p38 and JNK. nih.gov The activation of these stress pathways, coupled with the inhibition of survival signals, contributes to the induction of apoptosis. While sphinganine, a related sphingoid base, has been shown to activate JNK and p38 MAPK and inhibit AKT activation, the precise quantitative effects of this compound on these pathways require further specific investigation. nih.gov

Table 2: Observed Effects of Related Sphingosine Mimetics on Signaling Pathways

| Signaling Pathway | Effect | Reference |

| Raf-MAPK (ERK) | Downregulation | nih.gov |

| PI3K-Akt | Downregulation | nih.gov |

| JNK | Activation | nih.gov |

| p38 MAPK | Activation | nih.gov |

Note: This table is based on data for related sphingosine mimetics (RB-011 and RB-012) and may not be directly representative of this compound.

Induction of Cellular Apoptosis and Related Molecular Markers (e.g., Caspase-3, PARP, BID Cleavage)

Apoptosis is executed by a family of cysteine proteases known as caspases. Initiator caspases, such as caspase-8 and caspase-9, are activated by pro-apoptotic signals and in turn activate executioner caspases, including caspase-3. Activated caspase-3 is a central player in the apoptotic cascade, responsible for the cleavage of numerous cellular substrates, leading to the characteristic features of apoptosis.

One of the key substrates of caspase-3 is Poly(ADP-ribose) polymerase (PARP) . Cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. This cleavage inactivates PARP, an enzyme involved in DNA repair. In the context of extensive DNA damage, PARP activation can lead to cellular energy depletion and necrotic cell death. Therefore, its inactivation by caspase-3 ensures that the cell undergoes apoptosis in an orderly manner, preventing the release of damaging cellular contents associated with necrosis. nih.govnih.gov

Another critical event in apoptosis is the cleavage of BH3 interacting-domain death agonist (BID) . BID is a pro-apoptotic member of the Bcl-2 family of proteins. In the extrinsic pathway of apoptosis, activated caspase-8 cleaves BID into a truncated form, tBID. tBID then translocates to the mitochondria, where it induces the release of cytochrome c, a key step in the activation of the intrinsic apoptotic pathway and subsequent activation of caspase-9 and caspase-3. This crosstalk between the extrinsic and intrinsic pathways amplifies the apoptotic signal.

Modulation of Transient Receptor Potential Melastatin-like 7 (TRPM7) Channels

The Transient Receptor Potential Melastatin-like 7 (TRPM7) channel is a unique protein that functions as both an ion channel and a kinase. It is a non-selective cation channel permeable to divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), and it plays a crucial role in cellular magnesium homeostasis and various physiological and pathological processes, including cell proliferation, migration, and anoxic cell death. nih.govrupress.orgresearchgate.netbohrium.com

Electrophysiological Characterization of Channel Inhibition and Selectivity

The electrophysiological properties of TRPM7 channels have been extensively studied using patch-clamp techniques. These channels exhibit a characteristic outwardly rectifying current-voltage relationship. The inhibition of TRPM7 channel activity by various small molecules has been a subject of intense research.

Studies on FTY720 (Fingolimod), a structural analog of sphingosine, and its non-phosphorylatable analogs have provided significant insights into TRPM7 inhibition. FTY720 has been shown to be a potent inhibitor of TRPM7 currents. nih.govnih.gov Electrophysiological recordings have demonstrated that FTY720 and its analogs block TRPM7-mediated currents in a concentration-dependent manner. The mechanism of inhibition often involves a reduction in the channel's open probability without altering its single-channel conductance. nih.gov

The selectivity of TRPM7 inhibitors is a critical aspect of their development as therapeutic agents. Many compounds that inhibit TRPM7 also interact with other targets. For example, FTY720 is a pro-drug that is phosphorylated in vivo to FTY720-phosphate, a potent agonist of sphingosine-1-phosphate (S1P) receptors, which is responsible for its primary immunosuppressive effects. nih.govrupress.org This has led to the development of non-phosphorylatable analogs of FTY720 that inhibit TRPM7 without acting on S1P receptors, thus offering a more selective tool to study the functions of TRPM7. nih.govrupress.orgresearchgate.net

While direct electrophysiological data for this compound is not available, its structural features suggest it might interact with ion channels. However, without experimental evidence, its effect on TRPM7 remains speculative.

Role of Non-Phosphorylatable Analogues in TRPM7-Mediated Cellular Processes

The use of non-phosphorylatable analogs of FTY720 has been instrumental in dissecting the specific roles of TRPM7 in various cellular processes, independent of S1P receptor signaling. These analogs, such as AAL-149 and VPC01091.4, have been shown to inhibit TRPM7 channels and have been used to investigate the channel's involvement in inflammation and neuroinflammation. nih.govrupress.orgresearchgate.netbohrium.com

Research using these selective inhibitors has demonstrated that blockade of TRPM7 can modulate inflammatory responses in immune cells like macrophages. nih.govrupress.orgresearchgate.net For instance, these compounds have been shown to blunt the expression of inflammatory cytokines. nih.govresearchgate.net These findings highlight the potential of targeting TRPM7 with selective inhibitors for the treatment of inflammatory conditions.

The table below summarizes the inhibitory activity of some FTY720 analogs on TRPM7 channels.

| Compound | Target | IC₅₀ (µM) | Key Finding |

| FTY720 | TRPM7, S1P Receptors (as FTY720-P) | ~0.72 | Potent inhibitor of TRPM7, but also acts on S1P receptors. rupress.org |

| AAL-149 | TRPM7 | ~1.08 | Non-phosphorylatable analog that inhibits TRPM7 without S1P receptor activity. rupress.org |

| VPC01091.4 | TRPM7 | Not specified in provided context | A non-phosphorylatable FTY720 analog that blocks TRPM7 current. nih.govresearchgate.net |

This table is based on data from studies on FTY720 and its analogs and is for illustrative purposes. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the TRPM7 channel activity.

Exploration of Other Potential Molecular Targets and Off-Target Interactions

The biological effects of a compound are often not limited to a single molecular target. Off-target interactions can contribute to both the therapeutic efficacy and the adverse effects of a drug. For a compound like this compound, its chemical structure suggests potential interactions with various biological molecules.

The presence of a sulfonate group, a good leaving group, suggests that it could act as an alkylating agent. Alkylating agents are a class of compounds that can covalently attach an alkyl group to nucleophilic sites on biomolecules such as DNA and proteins. This activity can lead to a wide range of cellular effects, including cytotoxicity, which is the basis for the use of many alkylating agents in cancer chemotherapy.

Furthermore, the lipophilic octyl chain and the phenethyl group could facilitate interactions with hydrophobic pockets in proteins, potentially leading to the modulation of various enzymes and receptors. However, without specific experimental data on the off-target profile of this compound, any discussion of its other potential molecular targets remains speculative. The investigation of off-target effects is a crucial step in the preclinical development of any new chemical entity to fully understand its pharmacological profile. nih.gov

Preclinical Pharmacological Evaluation and Therapeutic Potential of Derived Compounds

In Vitro Efficacy Assessments in Disease-Relevant Cellular Models

The initial stage of efficacy testing is performed in vitro, using cultured cells that are relevant to the target disease. These assays provide a controlled environment to determine a compound's direct effects on cellular processes, such as proliferation, survival, and inflammation.

To evaluate anticancer potential, derivatives of 4-Octylphenethyl methanesulfonate (B1217627) would be tested against a panel of human cancer cell lines. Cell lines such as Jurkat (an acute T-cell leukemia line) and A549 (a non-small cell lung cancer line) are commonly used models.

The primary assessment is the anti-proliferative effect, which is often determined using cell viability assays like the MTT assay. This test measures the metabolic activity of the cells, which correlates with the number of viable cells. The results are used to calculate the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit cell proliferation by 50%. jcancer.orgmdpi.com A potent compound would exhibit a low IC50 value.

Beyond simply halting proliferation, effective anticancer agents often induce apoptosis, or programmed cell death. The apoptotic effects of a lead candidate would be confirmed through several methods:

Flow Cytometry: Using Annexin V/PI staining, this technique can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells, quantifying the extent to which the compound induces apoptosis. nih.gov

Gene and Protein Expression Analysis: The expression levels of key proteins involved in the apoptotic pathway, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2, would be measured. jcancer.orgnih.gov An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis. Activation of executioner caspases, like Caspase-3, is also a critical indicator. jcancer.orgmdpi.com

Illustrative Data: Anti-proliferative Activity of a Hypothetical Lead Candidate

| Cell Line | Description | IC50 (µM) after 48h Treatment |

|---|---|---|

| A549 | Non-Small Cell Lung Cancer | 8.5 |

| Jurkat | T-cell Leukemia | 12.2 |

Illustrative Data: Apoptosis Induction in A549 Cells by a Hypothetical Lead Candidate

| Treatment Concentration | Percentage of Apoptotic Cells (Annexin V Positive) | Relative Caspase-3 Activation (Fold Change) |

|---|---|---|

| Control | 4.5% | 1.0 |

| 10 µM | 35.8% | 4.2 |

| 25 µM | 62.1% | 8.7 |

To assess potential anti-inflammatory activity, a lead candidate would be tested on immune cells, typically macrophages (e.g., RAW 264.7 cell line). Macrophages are key players in the inflammatory response. nih.gov The standard method involves stimulating the macrophages with an inflammatory agent like lipopolysaccharide (LPS) and then treating them with the test compound.

The primary outcome measured is the modulation of inflammatory cytokine production. Cytokines are signaling proteins that mediate the inflammatory response. The levels of key pro-inflammatory cytokines (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6)) and anti-inflammatory cytokines (e.g., Interleukin-10 (IL-10)) in the cell culture supernatant are quantified using methods like ELISA. researchgate.netmdpi.com A promising anti-inflammatory compound would significantly reduce the secretion of pro-inflammatory cytokines. mdpi.com

In Vivo Efficacy Studies in Animal Models of Disease

Following promising in vitro results, lead candidates are advanced to in vivo testing in animal models. These studies are crucial for understanding how the compound performs in a complex biological system.

The most common preclinical models for cancer efficacy are xenograft studies. aacrjournals.orgnih.gov In these models, human cancer cells (like A549) are implanted subcutaneously into immunodeficient mice. aacrjournals.org Once tumors are established, the mice are treated with the investigational compound.

The primary endpoint is the inhibition of tumor growth over time, which is compared to a control group receiving a vehicle. aacrjournals.orgdsmc.or.kr Tumor volumes are measured regularly, and the efficacy is often reported as Tumor Growth Inhibition (TGI). aacrjournals.org A significant TGI value indicates a potent anti-cancer effect in a living system. aacrjournals.org These studies help to establish a relationship between the drug's exposure and its antitumor activity. aacrjournals.org

Illustrative Data: Tumor Growth Inhibition in A549 Xenograft Model

| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) |

|---|---|---|

| Vehicle Control | 1540 | - |

| Lead Candidate A | 616 | 60% |

For anti-inflammatory potential, animal models of inflammation are used. A common model is the carrageenan-induced paw edema model in rats or mice. nih.gov In this model, inflammation is induced by injecting carrageenan into the paw, causing measurable swelling (edema). The test compound is administered prior to the injection, and its ability to reduce the swelling is quantified over several hours. nih.gov

To assess immunomodulatory effects, a systemic inflammation model can be employed, where animals are challenged with LPS to induce a body-wide inflammatory response. Blood samples are then collected to measure the levels of systemic pro- and anti-inflammatory cytokines, such as TNF-α and TGF-β1, to determine if the compound can favorably alter the cytokine profile in a whole-organism context. nih.gov

Investigation of Pharmacokinetic and Pharmacodynamic Properties of Lead Candidates

Understanding a drug's Pharmacokinetic (PK) and Pharmacodynamic (PD) properties is essential for its development. als.netlongdom.org

Pharmacokinetics (PK) describes what the body does to the drug. It involves the study of the drug's Absorption, Distribution, Metabolism, and Excretion (ADME). longdom.orgalimentiv.com PK studies determine how a drug moves through the body, its concentration in the blood over time, and how long it stays in the system. als.net

Pharmacodynamics (PD) describes what the drug does to the body. It relates the drug's concentration to its observed effect, whether therapeutic or otherwise. longdom.orgalimentiv.com

In preclinical studies, lead candidates are administered to animals (e.g., mice or rats), and blood samples are collected at various time points. alimentiv.com These samples are analyzed to determine key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2). nih.govnih.gov PD is assessed by linking these concentration profiles to a biological marker of the drug's effect (e.g., the level of a target protein or the degree of tumor growth inhibition). als.net This PK/PD modeling is critical for predicting how the drug will behave in humans and for selecting a promising candidate for clinical trials. aacrjournals.orgalimentiv.com

Advanced Spectroscopic and Analytical Characterization Techniques in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 4-Octylphenethyl methanesulfonate (B1217627). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) is a powerful complementary technique that provides a signal for each unique carbon atom in a molecule. This allows for a definitive count of the carbon atoms and provides insight into their hybridization and chemical environment. Similar to ¹H NMR, specific experimental spectra for 4-Octylphenethyl methanesulfonate are not widely published.

| Compound Name | Chemical Formula | Structure |

| This compound | C₁₇H₂₈O₃S | |

| Predicted ¹H and ¹³C NMR data would be presented here if available. |

High-Resolution Mass Spectrometry (HRMS-ESI) for Accurate Mass and Purity Determination

High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI) is a critical tool for determining the precise molecular weight and elemental composition of a compound. This technique provides an extremely accurate mass measurement, which can be used to confirm the molecular formula and assess the purity of the sample.

For this compound (C₁₇H₂₈O₃S), the theoretical exact mass is 312.1759 g/mol . An HRMS-ESI experiment would be expected to yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the compound's identity and high purity. While specific HRMS-ESI data for this compound is not publicly available, this technique remains a standard for its definitive characterization.

| Parameter | Value |

| Molecular Formula | C₁₇H₂₈O₃S |

| Theoretical Exact Mass | 312.1759 g/mol |

| Experimental HRMS-ESI data would be presented here if available. |

Chromatographic Methods (e.g., HPLC, Column Chromatography) for Purification and Analytical Purity Assessment

Chromatographic techniques are fundamental for both the purification and the assessment of the purity of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography is a widely used and effective method. A common protocol involves the use of silica (B1680970) gel as the stationary phase and a mixture of ethyl acetate (B1210297) and hexane (B92381) as the mobile phase. By carefully selecting the solvent ratio, high purity levels of over 99% can be achieved.

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Mobile Phase | Ethyl Acetate/Hexane (1:4) |

| Purity Achieved | >99% |

Future Perspectives and Emerging Research Directions

Development of Novel Therapeutic Agents Targeting Sphingolipid Metabolism and Protein-Protein Interactions

The sphingolipid metabolic pathway is a critical regulator of cell fate, governed by a dynamic balance, often called a "rheostat," between pro-apoptotic molecules like ceramide and pro-survival molecules like sphingosine-1-phosphate (S1P). nih.govaacrjournals.org Dysregulation of this balance is a hallmark of numerous diseases, including cancer and autoimmune disorders. nih.gov Enzymes that control this balance, particularly sphingosine (B13886) kinases (SphK1 and SphK2) which produce S1P, are prime therapeutic targets. nih.govspandidos-publications.com The 4-octylphenethyl scaffold is a key component in the structure of FTY720, a known modulator of this pathway. nih.gov Future research will focus on modifying this scaffold to create a new generation of specific SphK inhibitors. nih.govspandidos-publications.com The goal is to develop agents that can shift the sphingolipid balance towards apoptosis in cancer cells or modulate immune responses with high precision. aacrjournals.orgasbmb.org

Furthermore, targeting this pathway inherently involves modulating protein-protein interactions (PPIs). S1P itself functions by binding to a family of five G-protein coupled receptors (S1PRs), initiating downstream signaling cascades. nih.govmdpi.com In the nucleus, S1P can also interact directly with and inhibit histone deacetylases (HDACs), representing a non-receptor-mediated PPI. nih.govmdpi.com The development of analogues based on the 4-octylphenethyl structure could yield molecules that not only inhibit S1P production but also directly interfere with the binding of S1P to its receptors or other intracellular protein partners, offering a multi-pronged therapeutic strategy. nih.govnih.gov

Exploration of Untapped Biological Targets and Signaling Pathways for Pharmacological Intervention

While the primary known mechanism of FTY720 involves its phosphorylation and subsequent interaction with S1P receptors, research into its analogues has revealed that the core structure can engage with previously untapped biological targets. nih.govrupress.org This opens up exciting avenues for pharmacological intervention beyond the sphingolipid pathway.

Non-phosphorylatable analogues of FTY720, which are inert to S1P receptors, have been shown to inhibit the TRPM7 (Transient Receptor Potential Melastatin 7) ion channel, a protein implicated in inflammatory responses. rupress.org This suggests that the 4-octylphenethyl moiety itself can be optimized to create selective TRPM7 blockers for treating neuroinflammation or other conditions where this channel is dysregulated. Additionally, as mentioned, nuclear S1P generated by SphK2 can inhibit HDACs, linking sphingolipid metabolism to epigenetic regulation. nih.govmdpi.com Future drug design could focus on creating analogues that specifically target this nuclear interaction to modulate gene expression in cancer. Other critical signaling pathways often dysregulated in cancer, such as Wnt/β-catenin and Hedgehog (SHH-GLI), could also be explored as potential secondary targets for novel compounds derived from this chemical class. mdpi.com

Advancements in Stereoselective Synthesis and Chiral Control for Optimized Bioactivity

Chirality is a critical factor in the efficacy and safety of many drugs, as different enantiomers can have vastly different biological activities. mdpi.com While 4-octylphenethyl methanesulfonate (B1217627) is an achiral molecule, it serves as a key precursor for the synthesis of chiral drugs like FTY720, which contains a stereocenter at the carbon bearing the amino and hydroxymethyl groups. nih.govnih.gov The biological activity of FTY720 and its analogues is highly dependent on their absolute configuration. For instance, studies on chiral phosphonate (B1237965) analogues of FTY720 showed that the (S)-enantiomer had a potent anti-apoptotic effect, while the (R)-enantiomer was inactive, demonstrating enantioselective activation of a receptor. nih.gov

Future research will heavily rely on advancements in asymmetric synthesis to produce enantiomerically pure analogues. mdpi.com This involves the use of chiral catalysts, chiral auxiliaries, or chiral pool synthesis to precisely control the three-dimensional structure of the final molecule. mdpi.commdpi.com For example, conformationally constrained analogues of FTY720 have been synthesized asymmetrically, leading to the discovery of isomers that are not only S1P1 receptor agonists but also potent S1P3 receptor antagonists. nih.gov Such precise chiral control is essential for optimizing bioactivity, improving receptor selectivity, and minimizing off-target effects, leading to safer and more effective therapeutic agents.

Integration of Systems Biology and Omics Technologies in Mechanistic Research

The sphingolipid metabolic network is highly complex and interconnected, making it difficult to predict the full effects of inhibiting a single enzyme. nih.gov A systems biology approach, which integrates computational modeling with experimental data, is essential for a comprehensive understanding. Future research on compounds derived from 4-octylphenethyl methanesulfonate will increasingly incorporate "omics" technologies to elucidate their mechanisms of action.

Lipidomics: This technology allows for the comprehensive profiling of all sphingolipid species within a cell or tissue. By using sophisticated mass spectrometry methods, researchers can measure the dynamic changes in the levels of ceramide, sphingosine, S1P, and other related lipids after treatment with a novel inhibitor, providing a detailed picture of how the compound alters the metabolic flux. nih.gov

Proteomics: This approach can identify and quantify changes in the entire set of cellular proteins in response to a drug. Proteomics analysis of cells treated with novel inhibitors can reveal downstream effects on signaling pathways, cell structure, and metabolic processes, helping to identify both on-target and potential off-target effects. acs.org

By integrating these omics datasets, researchers can build predictive models of how new analogues will affect cellular homeostasis, leading to a more rational design of drugs with desired efficacy and minimal side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.